molecular formula C9H8ClF3N2O B8151373 2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide

2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151373
M. Wt: 252.62 g/mol
InChI Key: ZVRLNLDRMUWYHL-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide is a chemical compound characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide typically involves the chlorination of a nicotinamide precursor followed by the introduction of the ethyl and trifluoromethyl groups. One common method involves the reaction of 2-chloronicotinic acid with ethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)nicotinamide: Lacks the ethyl group but shares other structural features.

    N-Ethyl-6-(trifluoromethyl)nicotinamide: Lacks the chloro group but has the ethyl and trifluoromethyl groups.

    2-Chloro-N-ethyl-nicotinamide: Lacks the trifluoromethyl group but has the chloro and ethyl groups.

Uniqueness

2-Chloro-N-ethyl-6-(trifluoromethyl)nicotinamide is unique due to the combination of all three functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-ethyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c1-2-14-8(16)5-3-4-6(9(11,12)13)15-7(5)10/h3-4H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRLNLDRMUWYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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